Product packaging for Mepivacaine(Cat. No.:CAS No. 96-88-8)

Mepivacaine

Katalognummer: B158355
CAS-Nummer: 96-88-8
Molekulargewicht: 246.35 g/mol
InChI-Schlüssel: INWLQCZOYSRPNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Trajectory and Developmental Milestones of Mepivacaine Research

The quest for effective and safe local anesthetics is a significant narrative in the history of medicine. Following the discovery of cocaine's anesthetic properties in the late 19th century, the early 20th century saw the synthesis of ester-type local anesthetics like procaine. However, the development of amide-type local anesthetics marked a significant advancement due to their greater stability and lower allergenic potential. nih.gov

This compound, chemically N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide, was first synthesized in Sweden in 1956 at the Bofors Nobelkrut laboratories. capes.gov.brdrugs.com It emerged from a series of chemical syntheses aimed at improving upon the properties of lidocaine (B1675312), which had been introduced in 1943. researchgate.net this compound, along with bupivacaine (B1668057), was developed by af Ekenstam and his colleagues in 1957. researchgate.netmdpi.com These compounds, known as pipecholyl xylidines, were designed to have a longer duration of action than lidocaine. researchgate.net this compound became commercially available in the United States in the 1960s and has since been a staple in medical and dental practice. drugs.com

Evolution of Local Anesthetic Agents and this compound's Position within Amide-Type Compounds

The evolution of local anesthetics has been largely driven by the pursuit of improved safety and efficacy. The initial ester-type anesthetics, while effective, were prone to hydrolysis by plasma esterases and carried a higher risk of allergic reactions. The introduction of lidocaine, the first amino-amide type local anesthetic, was a major breakthrough, offering a more stable compound with a favorable duration of action. nih.gov

This compound established its position within the amide-type local anesthetics as an agent with an intermediate duration of action and a rapid onset. chemicalbook.com It is structurally similar to bupivacaine, differing only in the substitution on the piperidine (B6355638) ring. researchgate.net Pharmacologically, however, it is often compared to lidocaine. nih.gov Unlike lidocaine, this compound exhibits less vasodilation, which contributes to a longer duration of action when used without a vasoconstrictor. nih.govresearchgate.net This characteristic has made it a valuable option in patients for whom vasoconstrictors are best avoided. researchgate.net The development of stereoisomer-specific formulations, such as levobupivacaine (B138063) and ropivacaine (B1680718), was a subsequent major step in the evolution of amide anesthetics, driven by the desire to reduce the cardiotoxicity associated with racemic bupivacaine. agd.org this compound is commercially available as a racemic mixture of its R(-) and S(+) enantiomers. drugs.com

Current Research Landscape and Gaps in this compound Studies

Current research on this compound continues to explore its clinical applications, comparative efficacy, and potential for new formulations. Meta-analyses have been conducted to compare the efficacy and safety of this compound with other local anesthetics, particularly lidocaine, in various dental and medical procedures. nih.govnih.gov These studies often focus on outcomes such as anesthetic success rate, onset time, and pain control. nih.govnih.gov

Recent investigations have also focused on the development of sustained-release formulations of this compound to prolong its duration of action. agd.org Furthermore, there is ongoing interest in the stereoselective properties of its enantiomers and their potential for clinical application. nih.gov

Despite its long history of clinical use, several gaps in this compound research remain. There is a need for more high-quality, direct-comparison randomized controlled trials against newer local anesthetics to better define its place in contemporary practice. nih.gov While some studies have explored the pharmacokinetics of this compound's enantiomers, further research is needed to fully elucidate the clinical implications of their differing profiles. nih.govnih.gov Additionally, a comprehensive understanding of the factors influencing its effectiveness in specific patient populations, such as those with certain comorbidities, warrants further investigation. chemicalbook.com The development and clinical validation of novel, long-acting formulations of this compound also represent a significant area for future research. agd.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O B158355 Mepivacaine CAS No. 96-88-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWLQCZOYSRPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1722-62-9 (mono-hydrochloride)
Record name Mepivacaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023259
Record name Mepivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mepivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.21e-01 g/L
Record name Mepivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mepivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

96-88-8
Record name Mepivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepivacaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mepivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6E06QE59J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mepivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150.5 °C
Record name Mepivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mepivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacology of Mepivacaine

The pharmacological profile of mepivacaine is characterized by its influence on nerve signal transmission. By interacting with key structures in neuronal membranes, it effectively and reversibly prevents the propagation of action potentials.

Mechanism of Action at the Molecular and Cellular Level

The primary mechanism of action for this compound involves the blockade of voltage-gated sodium channels within the neuronal cell membrane. chemicalbook.compatsnap.comnumberanalytics.com Local anesthetics like this compound selectively bind to the intracellular surface of these channels. pediatriconcall.comdrugs.com In its uncharged, lipid-soluble form, this compound crosses the nerve membrane. patsnap.com Once inside the neuron's axoplasm, the slightly more acidic environment causes it to become protonated, or positively charged. patsnap.com This ionized form of the molecule then binds to a specific receptor site within the sodium channel. patsnap.comyoutube.com

This binding action stabilizes the sodium channel in its inactivated state, preventing the conformational change to the open state that is necessary for sodium ion influx. chemicalbook.compatsnap.comyoutube.com The influx of sodium ions is the critical event that leads to the depolarization of the nerve membrane and the generation of an action potential. patsnap.com By blocking this influx, this compound increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. drugbank.com This prevention of depolarization effectively blocks the initiation and conduction of nerve impulses, resulting in a reversible loss of sensation in the targeted area. chemicalbook.comnih.gov

Two primary theories explain the interaction of local anesthetics with neuronal membranes: the specific receptor theory and the general perturbation (or membrane expansion) theory.

Specific Receptor Theory: This is the most widely accepted theory and posits that local anesthetics act by binding directly to specific receptors located on or within the voltage-gated sodium channels. youtube.comgavinpublishers.com A significant body of evidence supports this model, which explains the direct inhibition of sodium ion flux. gavinpublishers.com The action of this compound, as described above, where it binds to an internal site on the sodium channel, is a cornerstone of this theory. patsnap.comdrugs.com

The progression of anesthesia through a nerve is not uniform; it is influenced by the physical characteristics of the nerve fibers, such as their diameter, the presence or absence of a myelin sheath, and their inherent conduction velocity. drugbank.com

Generally, there is a relationship between these factors and a fiber's susceptibility to blockade by local anesthetics. drugbank.com However, the classic view that sensitivity is simply inversely proportional to axon diameter has been challenged by some studies. nih.gov For instance, some research on lidocaine (B1675312) found that large, fast-conducting A fibers were blocked at the lowest concentrations, while the smallest, slow-conducting C fibers required the highest concentrations for blockade. nih.gov Other studies, however, suggest that small myelinated fibers (A-delta) may be more susceptible than larger myelinated fibers (A-alpha/beta) and unmyelinated C fibers. researchgate.net

Myelinated axons are only accessible to the local anesthetic at the nodes of Ranvier, where the sodium channels are concentrated. youtube.com Therefore, a sufficient length of the nerve, typically encompassing two to three nodes (about 8 to 10 mm), must be exposed to the anesthetic solution to ensure a thorough blockade. youtube.com The conduction velocity is directly related to fiber diameter and myelination, with larger, myelinated fibers conducting impulses much faster than small, unmyelinated fibers. nih.gov

The differential blockade of various nerve fiber types results in a predictable sequence of functional loss. Clinically, the order of loss of nerve function is typically as follows: pain, temperature, touch, proprioception, and finally, skeletal muscle tone. drugbank.com

This sequence corresponds to the blockade of specific nerve fiber types responsible for each sensation. The initial loss of pain and temperature sensation is attributed to the blockade of small, lightly myelinated A-delta fibers and unmyelinated C fibers. researchgate.netyoutube.com Subsequently, the blockade of larger, myelinated A-beta fibers leads to the loss of touch and pressure sensation. youtube.com The final function to be lost is motor control, which is mediated by the largest myelinated A-alpha fibers that innervate skeletal muscles. amegroups.org Recovery of function generally occurs in the reverse order.

Pharmacodynamics of this compound

Pharmacodynamics describes the effects of a drug on the body. While this compound's intended action is localized, systemic absorption can lead to effects on other organ systems, most notably the cardiovascular system.

When this compound is absorbed into the systemic circulation, it can exert direct effects on the heart and peripheral blood vessels. drugbank.com At blood concentrations achieved with normal therapeutic use, changes in cardiac function and peripheral vascular resistance are typically minimal. drugbank.com However, as plasma levels rise, more significant effects can occur. anesth-pain-med.org

The cardiovascular effects are dose-related. drugs.com Initially, central nervous system (CNS) excitation can lead to an increase in blood pressure and heart rate. anesth-pain-med.org At higher concentrations, this compound has a direct depressant effect on the myocardium, depressing cardiac conduction and excitability. nih.gov This can lead to atrioventricular block, bradycardia (slow heart rate), decreased cardiac contractility, and hypotension (low blood pressure). pediatriconcall.comdrugs.com

This compound also exhibits a biphasic effect on vascular smooth muscle, with studies showing vasoconstriction at lower concentrations and attenuated vasoconstriction or vasodilation at higher concentrations. nih.govresearchgate.net This intrinsic vasoconstrictive property is considered mild. researchgate.net

Systemic Cardiovascular System Effects

Cardiac Conduction and Excitability

At normal therapeutic doses, this compound has minimal impact on cardiac conduction, excitability, refractoriness, and contractility. drugbank.com However, as blood concentrations rise to toxic levels, this compound depresses cardiac conduction and excitability. nih.gov This can manifest as changes in the heart's electrical activity and may lead to atrioventricular block. nih.govnih.gov this compound should be used with caution in patients with pre-existing severe disturbances of cardiac rhythm or heart block. drugs.comchemicalbook.com

Myocardial Contractility and Peripheral Vascular Resistance

In therapeutic ranges, changes to myocardial contractility and peripheral vascular resistance are minimal. drugbank.com However, studies on isolated guinea pig and rat papillary muscles have shown that this compound can cause a dose-dependent depression of myocardial contractility. nih.gov At toxic blood concentrations, myocardial contractility is depressed, and peripheral vasodilation occurs. nih.gov This leads to a decrease in cardiac output and arterial blood pressure. nih.gov

Cardiovascular Changes at Toxic Blood Concentrations

High plasma levels of this compound are associated with significant cardiovascular adverse effects. Toxic blood concentrations depress cardiac conduction and excitability, which can lead to atrioventricular block and, in severe cases, cardiac arrest. nih.govnih.gov The depression of myocardial contractility and the occurrence of peripheral vasodilation contribute to a reduction in cardiac output and arterial blood pressure. nih.gov In some instances, particularly with unintentional intravascular injections of larger doses, cardiovascular stimulation or depression has been reported. nih.gov

Vasoconstrictive Properties and Comparison with other Local Anesthetics

This compound exhibits a biphasic effect on vascular smooth muscle, with vasoconstriction observed at lower concentrations and vasodilation at higher concentrations. nih.gov This intrinsic vasoconstrictive property is considered milder than the vasodilation produced by other local anesthetics like lidocaine. nih.govrsc.org This characteristic allows this compound to have a longer duration of action even without the addition of a vasoconstrictor like epinephrine (B1671497). usm.myresearchgate.net In comparative studies, lidocaine has demonstrated greater vasodilatory activity than this compound. rsc.orgrsc.org

Interactive Data Table: Vasoconstrictive Properties Comparison

Local AnestheticPrimary Vascular EffectClinical Implication
This compound Mild vasoconstriction at low concentrationsLonger duration of anesthesia without added vasoconstrictors. usm.myresearchgate.net
Lidocaine VasodilationOften requires a vasoconstrictor to prolong effect and reduce systemic absorption. rsc.org
Articaine (B41015)

Central Nervous System (CNS) Effects

The effects of this compound on the central nervous system are characterized by a spectrum of activity, ranging from initial stimulation to profound depression at higher concentrations. nih.govanesth-pain-med.org

CNS Stimulation Manifestations (Restlessness, Tremors, Shivering, Convulsions)

Initial signs of CNS toxicity from this compound often manifest as stimulation. nih.gov Patients may experience restlessness, anxiety, tremors, and shivering, which can progress to convulsions. nih.govanesth-pain-med.org Other early signs that may indicate high blood levels of the drug include nervousness, dizziness, and blurred vision. nih.govrxlist.com These excitatory signs may be transient or even absent in some cases. nih.gov

CNS Depression (Coma, Respiratory Arrest)

Following the initial phase of CNS stimulation, or sometimes as the first manifestation, CNS depression can occur. nih.gov This is characterized by drowsiness that can merge into unconsciousness, coma, and ultimately, respiratory arrest. nih.govnih.gov Local anesthetics like this compound have a primary depressant effect on the medulla and higher brain centers. nih.gov

Interactive Data Table: CNS Effects of this compound

CNS EffectManifestations
Stimulation Restlessness, anxiety, tremors, shivering, convulsions, nervousness, dizziness, blurred vision. nih.govnih.govanesth-pain-med.orgrxlist.com
Depression Drowsiness, unconsciousness, coma, respiratory arrest. nih.govnih.gov
Primary Depressant Effect on Medulla and Higher Centers

Systemic absorption of this compound can lead to dose-dependent effects on the central nervous system (CNS). drugs.com These reactions are characterized by a biphasic response that can manifest as initial excitation followed by depression, or solely as depression. drugbank.comdrugs.com The primary depressant effects on the medulla and higher centers of the brain are a key component of this CNS response.

The initial signs of CNS involvement may include drowsiness, which can progress to unconsciousness and respiratory arrest. drugbank.com This depression of neuronal activity is a hallmark of high plasma levels of the drug. drugs.com While the precise molecular mechanisms of this compound's depressant action specifically within the medulla and higher cortical centers are not fully detailed in the provided research, the observable clinical effects point to a significant impact on these regions. The medulla oblongata is a critical center for regulating vital functions, including respiration and cardiovascular control. Depression of this area can lead to serious adverse events such as respiratory depression and arrest. nih.gov

The progression of CNS effects is often dose-related. As plasma concentrations of this compound rise, the initial symptoms of lightheadedness and dizziness can give way to more profound depressant effects, including a decreased level of consciousness. drugs.com This underscores the importance of the drug's impact on the higher processing centers of the brain.

Neuropharmacological Interactions and Alpha-Adrenoceptor Antagonism

This compound's pharmacological profile includes interactions with the adrenergic nervous system, specifically exhibiting antagonistic effects at alpha-adrenoceptors. This action contributes to its vasodilatory properties.

A study on the isolated rabbit aorta demonstrated that this compound can antagonize alpha-adrenoceptors. This was evidenced by its ability to protect these receptors from a persistent blockade by phenoxybenzamine (B1677643) in a dose-dependent manner. This antagonistic action is a contributing factor to the vasodilation observed with this compound, in addition to its primary effect of blocking sympathetic nerve conduction.

The vasodilatory effect of this compound, mediated in part by alpha-adrenoceptor antagonism, contrasts with the vasoconstrictive properties of some other local anesthetics. Research has shown that in clinically relevant concentrations, lidocaine exhibits greater vasodilatory activity than this compound. rsc.org In some models, this compound did not have a significant impact on blood vessel vasodilation, suggesting a more complex vascular response. rsc.org The density of alpha-1 adrenergic receptors in vascular smooth muscle cells has been shown to determine the velocity and sensitivity of the contractile response to adrenergic stimuli. nih.gov

Calcium Transmembrane Influx Interference in Vascular Smooth Muscle

This compound has been shown to interfere with the transmembrane influx of calcium in vascular smooth muscle, a mechanism that plays a role in its vascular effects. nih.govnih.gov The contraction of vascular smooth muscle is a calcium-dependent process, relying on both the influx of extracellular calcium and the release of calcium from intracellular stores like the sarcoplasmic reticulum. nih.gov

Research on rat aortas has indicated that this compound-induced vasoconstriction involves an increase in the intracellular calcium concentration. nih.govnih.gov This effect appears to be primarily mediated by the influx of calcium from the extracellular space. nih.gov Furthermore, this compound-induced contraction in endothelium-denuded rat aorta involves an increased sensitivity to calcium, a process mediated by Rho kinase and protein kinase C (PKC). nih.gov

Interestingly, higher concentrations of this compound have been observed to inhibit calcium-induced contractions in aortic strips that were previously depolarized in a calcium-free medium. This suggests a direct interference with calcium influx through voltage-gated calcium channels. The table below summarizes the key findings from a study on the effects of this compound on intracellular calcium and tension in rat aorta.

FindingObservationReference
This compound-induced Contraction Involves increased calcium sensitization. nih.gov
Mediators of Calcium Sensitization Rho kinase and Protein Kinase C (PKC). nih.gov
Primary Source of Calcium Influx from the extracellular fluid. nih.gov
Effect of High Concentrations Inhibition of calcium-induced contractions.

This interference with calcium signaling pathways is a critical component of this compound's complex effects on vascular tone.

Pharmacological Profile

Mechanism of Action

Like other local anesthetics, mepivacaine's primary mechanism of action is the reversible blockade of nerve impulse generation and conduction. nih.gov It achieves this by specifically binding to the intracellular portion of voltage-gated sodium channels in the neuronal cell membrane. chemicalbook.com This binding stabilizes the sodium channels in their inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential. chemicalbook.com The result is a temporary and localized loss of sensation.

Plasma Protein Binding Characteristics

Pharmacokinetics

This compound is absorbed systemically after local administration, with the rate and extent of absorption depending on the site of injection, the dose administered, and the presence or absence of a vasoconstrictor. nih.gov It is distributed to all body tissues, with higher concentrations found in well-perfused organs. nih.gov this compound is approximately 75% bound to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001). nih.gov The degree of protein binding can be influenced by the presence of other drugs; for instance, bupivacaine (B1668057) can reduce the binding affinity of this compound in serum. nih.gov

This compound is extensively metabolized in the liver by cytochrome P450 enzymes, with hydroxylation and N-demethylation being important detoxification pathways. researchgate.net Three major metabolites have been identified in humans: two phenolic metabolites, which are excreted almost exclusively as their glucuronide conjugates, and an N-demethylated compound (2′,6′-pipecoloxylidide). nih.gov Only a small fraction (5-10%) of the administered dose is excreted unchanged in the urine. nih.gov The elimination half-life of this compound in adults is approximately 1.9 to 3.2 hours. nih.gov

The pharmacokinetics of this compound are stereoselective, with notable differences between the R(-) and S(+) enantiomers. nih.gov Studies have shown that the total plasma clearance and steady-state volume of distribution of R(-)-mepivacaine are larger than those of S(+)-mepivacaine. nih.gov The unbound fraction of R(-)-mepivacaine in plasma is also larger than that of the S(+) enantiomer. nih.gov Consequently, the terminal half-life of R(-)-mepivacaine is shorter than that of S(+)-mepivacaine. nih.gov These differences are partly explained by stereoselective plasma protein binding. nih.gov

The table below provides a comparison of the pharmacokinetic parameters of this compound enantiomers.

Pharmacokinetic ParameterR(-)-mepivacaineS(+)-mepivacaineSource
Total Plasma Clearance (L/min)0.79 ± 0.120.35 ± 0.06 nih.gov
Volume of Distribution at Steady State (L)103 ± 1457 ± 7 nih.gov
Unbound Fraction in Plasma (%)35.6 ± 4.525.1 ± 4.6 nih.gov
Terminal Half-life (min)113 ± 17123 ± 20 nih.gov
Peak Plasma Concentration (ng/mL) after epidural administration1350 ± 4301740 ± 490 nih.gov

Stereoselectivity in Mepivacaine Pharmacology

Pharmacokinetic Differences between Enantiomers (R-(-)-Mepivacaine and S-(+)-Mepivacaine)

Studies administering racemic mepivacaine intravenously to volunteers have demonstrated marked differences in the pharmacokinetic profiles of its enantiomers. nih.gov

The extent to which a drug binds to plasma proteins affects its distribution and availability to exert its effects. The unbound, or free, fraction is the pharmacologically active portion. For this compound, a significant difference exists in the plasma protein binding of its enantiomers. nih.gov The unbound fraction of R-(-)-Mepivacaine is substantially larger, at an average of 35.6%, compared to 25.1% for S-(+)-Mepivacaine. nih.gov This indicates that a greater proportion of the R-(-) isomer is free in the plasma and available for distribution and clearance. nih.govnih.gov

The differences in plasma protein binding contribute to significant variations in how the enantiomers are cleared from the body and distributed into tissues. nih.gov The total plasma clearance (CL) of R-(-)-Mepivacaine is more than double that of S-(+)-Mepivacaine. nih.govmdpi.com Similarly, its steady-state volume of distribution (Vss), which indicates how extensively the drug is distributed in body tissues, is also considerably larger. nih.govmdpi.com These differences persist even when accounting for the unbound fraction, with the clearance (CLu) and volume of distribution (Vuss) of the unbound drug remaining larger for the R-(-) enantiomer. nih.gov

ParameterR-(-)-Mepivacaine (mean +/- SD)S-(+)-Mepivacaine (mean +/- SD)
Total Plasma Clearance (CL)0.79 +/- 0.12 L/min0.35 +/- 0.06 L/min
Volume of Distribution at Steady State (Vss)103 +/- 14 L57 +/- 7 L
nih.gov
ParameterR-(-)-Mepivacaine (mean +/- SD)S-(+)-Mepivacaine (mean +/- SD)
Plasma Clearance of Unbound Drug (CLu)2.24 +/- 0.30 L/min1.43 +/- 0.24 L/min
Volume of Distribution of Unbound Drug at Steady State (Vuss)290 +/- 32 L232 +/- 30 L
nih.gov

The terminal half-life represents the time it takes for the plasma concentration of a drug to decrease by half during the final elimination phase. researchgate.net The mean residence time (MRT) is the average time a drug molecule stays in the body. Consistent with its faster clearance, R-(-)-Mepivacaine has a shorter terminal half-life and MRT compared to S-(+)-Mepivacaine. nih.gov This indicates that the R-(-) isomer is eliminated from the body more quickly. nih.gov

ParameterR-(-)-Mepivacaine (mean +/- SD)S-(+)-Mepivacaine (mean +/- SD)
Terminal Half-Life (t1/2,Z)113 +/- 17 min123 +/- 20 min
Mean Residence Time (MRT)131 +/- 15 min165 +/- 24 min
nih.gov

Research following epidural administration of racemic this compound has shown that the observed pharmacokinetic differences arise from stereoselectivity in the drug's systemic disposition (distribution and elimination), rather than its absorption. nih.gov The systemic absorption of the two enantiomers from the epidural space is not enantioselective. nih.gov However, once in the bloodstream, the isomers are distributed and eliminated at different rates, leading to lower peak plasma concentrations of R-(-)-Mepivacaine compared to S-(+)-Mepivacaine. nih.gov

Biological Activity and Toxicity Differences between Enantiomers

The enantiomers of this compound differ not only in their pharmacokinetics but also in their biological activity. mdpi.com The S-(+)-enantiomer (also referred to as the L-isomer) is considered more biologically active. mdpi.comnih.gov In an intradermal study, the S-(+) isomer was found to be significantly longer-acting as a local anesthetic than the R-(-) isomer (D-isomer) at concentrations of 0.3% and higher. nih.gov

Differences in vascular effects have also been observed. Both isomers produce vasoconstriction at lower concentrations (0.3% and less). nih.gov However, at higher concentrations, the S-(+) isomer leads to more pronounced vasodilation and hemorrhagic changes. nih.gov The longer duration of analgesia provided by the S-(+) isomer was not linked to superior vasoconstrictor properties. nih.gov

Implications for Clinical Practice and Single Enantiomer Use

The demonstrable differences in the pharmacokinetic and pharmacodynamic profiles of this compound's enantiomers have led to the consideration that using a single, pure enantiomer might be preferable to administering the racemic mixture. nih.gov This concept, sometimes called "chiral switching," aims to optimize a drug's effects. nih.gov

The development of single-enantiomer local anesthetics, such as ropivacaine (B1680718) and levobupivacaine (B138063), was driven by the goal of improving the therapeutic index—the balance between desired efficacy and undesired toxicity. nih.govualberta.ca For this compound, the slower clearance and smaller volume of distribution of the S-(+)-enantiomer result in it having higher plasma concentrations than the R-(-)-enantiomer. mdpi.comnih.gov The fact that the systemic disposition, but not the absorption, is enantioselective supports the rationale that using a single isomer could lead to a more predictable and potentially safer clinical profile. nih.gov

Comparative Efficacy and Safety Studies of Mepivacaine

Mepivacaine vs. Lidocaine (B1675312) in Local Anesthesia

Comparisons between this compound and lidocaine have focused on several key parameters to determine their relative effectiveness in achieving local anesthesia.

Success Rates and Onset Time of Anesthesia

Research comparing this compound and lidocaine has yielded varied results regarding success rates and onset times, often depending on the concentration and the presence of vasoconstrictors. A meta-analysis of randomized controlled trials in dentistry indicated that 3% this compound had a shorter onset time compared to 2% lidocaine with 1:100,000 adrenaline. However, 3% this compound showed a lower success rate in this comparison. nih.govresearchgate.netnih.gov In contrast, 2% this compound with 1:100,000 adrenaline demonstrated a higher success rate and a similar onset time when compared to 2% lidocaine with 1:100,000 adrenaline. nih.govresearchgate.netnih.gov Another study found that 3% this compound had a shorter onset time and a similar success rate when compared to 2% lidocaine with 1:50,000 adrenaline. nih.govresearchgate.netnih.gov

Pain Control during Injection and Post-injection Tenderness

Studies have also investigated the level of pain experienced by patients during the injection of this compound and lidocaine, as well as post-injection tenderness. One meta-analysis reported that 3% this compound resulted in inferior pain control during the injection phase compared to 2% lidocaine with 1:100,000 adrenaline. nih.govresearchgate.netnih.gov Conversely, 2% this compound with 1:100,000 adrenaline provided superior pain control during the injection phase compared to the same lidocaine formulation. nih.govresearchgate.netnih.gov In the context of managing myofascial pain, both lidocaine and this compound were similarly effective, but the this compound-treated group exhibited significantly lower post-injection tenderness. researchgate.netresearchgate.netnih.govnih.gov Another study comparing plain 3% this compound and 2% lidocaine with 1:80,000 epinephrine (B1671497) for inferior alveolar nerve blocks found that patients receiving lidocaine experienced significantly less pain during injection than those receiving this compound. jocpd.com

Impact on Heart Rate and Cardiovascular Parameters

The impact of this compound and lidocaine on cardiovascular parameters, such as heart rate and blood pressure, has been a subject of comparative studies, particularly concerning the presence of vasoconstrictors. In comparison with 2% lidocaine with 1:100,000 adrenaline, 3% this compound showed superior inhibition of heart rate increase. nih.govresearchgate.netnih.gov This difference is attributed to the adrenaline in the lidocaine solution, which can stimulate the cardiac system. nih.gov Studies specifically evaluating intraosseous injections found that a significant increase in heart rate was observed with 2% lidocaine with 1:100,000 epinephrine, while no significant increase in heart rate was seen with 3% this compound. nih.gov Findings suggest that while lidocaine with epinephrine can increase heart rate and blood pressure, these changes are typically within the normal range for healthy patients. ijcrar.com Plain this compound is considered a suitable alternative for patients where medical conditions or drug therapies necessitate caution with vasoconstrictors. nih.govpocketdentistry.com

Efficacy in Specific Procedures (e.g., Endodontic Treatment, Myofascial Pain)

The efficacy of this compound and lidocaine has been compared in specific dental procedures. This compound has shown better anesthetic efficacy than lidocaine for endodontic treatment, potentially due to its minimal vasodilation properties and resistance to ion-trapping in inflamed tissues. researchgate.net In patients with symptomatic irreversible pulpitis, studies comparing inferior alveolar nerve blocks with 4% articaine (B41015), 2% lidocaine, and 2% this compound (all with 1:100,000 epinephrine) found no statistically significant differences in pulpal anesthesia success rates or pain reported during pulpectomy, although this compound showed slightly higher numerical success rates in one study. scielo.br For the management of myofascial pain, both lidocaine and this compound have demonstrated similar effectiveness. researchgate.netresearchgate.netnih.govnih.gov

Role of Vasoconstrictors in Efficacy and Duration

The inclusion of vasoconstrictors, such as adrenaline (epinephrine) or levonordefrin (B1675168), significantly impacts the efficacy and duration of this compound and lidocaine. This compound inherently has milder vasodilating ability compared to lidocaine, which contributes to a longer duration of anesthesia even without a vasoconstrictor. nih.gov However, the addition of vasoconstrictors generally enhances the depth and duration of anesthesia by reducing blood flow to the injection site, thereby slowing the systemic absorption of the anesthetic. ingentaconnect.com For instance, 2% this compound with 1:100,000 adrenaline provides a longer duration of pulpal and soft tissue anesthesia compared to 3% plain this compound. inibsa.com Similarly, lidocaine typically requires a vasoconstrictor for higher anesthetic efficacy. nih.gov Studies have shown that this compound with vasoconstrictors can offer improved success rates and pain control compared to formulations without them or compared to lidocaine with vasoconstrictors in certain scenarios. nih.govresearchgate.netnih.gov

This compound vs. Articaine in Local Anesthesia

Depth and Duration of Anesthesia

The depth and duration of anesthesia are critical factors in determining the clinical utility of a local anesthetic. Studies have compared this compound with other agents to understand its performance characteristics. For instance, 3% plain this compound typically provides pulpal anesthesia lasting approximately 20 to 40 minutes, with soft tissue anesthesia lasting around 2 to 3 hours. dimensionsofdentalhygiene.com In comparison, 2% this compound with levonordefrin has demonstrated similar onset, depth, and duration of pulpal and soft tissue anesthesia as lidocaine with epinephrine. dimensionsofdentalhygiene.com However, some studies suggest that 2% this compound with a vasoconstrictor may offer a longer duration of action compared to 2% lidocaine with a vasoconstrictor. nih.gov

When compared to longer-acting agents like bupivacaine (B1668057), this compound generally provides a shorter duration of anesthesia. For example, in interscalene brachial plexus blocks, a mixture of this compound and bupivacaine resulted in a duration of sensory and motor block that was longer than this compound alone but shorter than bupivacaine alone. amazonaws.commedicalistes.fr Bupivacaine 0.5% with epinephrine 1:200,000 can provide pulpal anesthesia for over 90 minutes, significantly longer than this compound formulations. dimensionsofdentalhygiene.comwikipedia.org

Studies comparing this compound and prilocaine (B1678100) also show differences in duration. Prilocaine 4% plain can provide pulpal anesthesia for about 10 to 15 minutes with infiltration and 40 to 60 minutes with a nerve block, while 4% prilocaine with epinephrine 1:200,000 offers approximately 60 to 90 minutes of pulpal anesthesia. dimensionsofdentalhygiene.comwikipedia.org This suggests that this compound's duration falls within the intermediate range compared to the shorter duration of plain prilocaine and the longer duration of bupivacaine.

The addition of vasoconstrictors, such as epinephrine or levonordefrin, generally prolongs the duration of this compound's anesthetic effect by reducing systemic absorption. utppublishing.com However, the extent of this prolongation can vary. Some research indicates that the addition of epinephrine does not significantly enhance the duration of this compound's anesthetic effect in some applications. utppublishing.com

Here is a comparative overview of the approximate duration of pulpal anesthesia for different local anesthetics:

Local Anesthetic FormulationApproximate Pulpal Anesthesia Duration
This compound 3% plain20-40 minutes dimensionsofdentalhygiene.com
This compound 2% with levonordefrin 1:20,000~60 minutes cda-adc.ca
Lidocaine 2% with epinephrine 1:100,000~60 minutes dimensionsofdentalhygiene.comcda-adc.ca
Prilocaine 4% plain10-60 minutes dimensionsofdentalhygiene.comwikipedia.org
Prilocaine 4% with epinephrine 1:200,00060-90 minutes dimensionsofdentalhygiene.comwikipedia.org
Bupivacaine 0.5% with epinephrine 1:200,000>90 minutes dimensionsofdentalhygiene.comwikipedia.org

Reaction to Pain during Injection

Patient comfort during the injection of a local anesthetic is an important consideration. Studies have investigated the level of pain experienced with this compound compared to other agents. In some studies, patients receiving 2% lidocaine with epinephrine reported less pain during injection compared to those receiving 3% plain this compound. jocpd.com However, other research suggests that 2% this compound with 1:100,000 adrenaline provided superior pain control during the injection phase compared to 2% lidocaine with 1:100,000 adrenaline. researchgate.netnih.gov Comparisons with articaine have shown that articaine and this compound buccal infiltrations were more comfortable than this compound inferior alveolar nerve blocks. nih.govresearchgate.net Additionally, this compound buccal injection was found to be significantly more comfortable than articaine buccal injection in one study. nih.gov

Postoperative Soft Tissue Numbness Duration

The duration of postoperative soft tissue numbness can impact patient comfort and function. This compound, particularly in its plain formulation, is associated with a shorter duration of soft tissue anesthesia compared to agents like bupivacaine or lidocaine with vasoconstrictors. dimensionsofdentalhygiene.comisciii.es For example, 3% plain this compound provides approximately 2 to 3 hours of soft tissue numbness. dimensionsofdentalhygiene.com In contrast, lidocaine with epinephrine can result in 3 to 5 hours of soft tissue anesthesia, and bupivacaine with epinephrine can last even longer. dimensionsofdentalhygiene.com A study comparing 3% this compound with 4% articaine with epinephrine found that the duration of soft tissue numbness was significantly shorter for this compound. ingentaconnect.com While a shorter duration of soft tissue numbness can be beneficial in reducing the risk of accidental trauma, a longer duration, as provided by agents like bupivacaine, can be advantageous for postoperative pain control. dimensionsofdentalhygiene.comjofph.com

Cardiovascular Parameter Stability

The impact of local anesthetics on cardiovascular parameters is a key safety consideration, especially in patients with underlying health conditions. This compound is generally considered to have a favorable cardiovascular profile. Studies comparing 3% plain this compound with 2% lidocaine with 1:100,000 epinephrine have indicated that this compound provides superior inhibition of heart rate increase. researchgate.netnih.gov this compound is also noted to have less cardiotoxicity compared to bupivacaine. nashvilleanesthesiapros.com The use of plain this compound (without vasoconstrictor) is often preferred in patients with cardiac diseases due to its milder effects on heart rate and blood pressure compared to formulations containing vasoconstrictors. researchgate.netnih.govseaninstitute.or.id Different concentrations of this compound with vasoconstrictor have also been shown not to lead to significant hemodynamic changes or complications during surgical procedures. usm.my

This compound in Relation to Other Local Anesthetics (e.g., Bupivacaine, Prilocaine)

This compound belongs to the amide class of local anesthetics, similar in structure to lidocaine, bupivacaine, and prilocaine. utppublishing.comagd.org These amides are metabolized in the liver, distinguishing them from ester-type local anesthetics. dimensionsofdentalhygiene.com

This compound is often described as having an intermediate onset and duration of action, falling between the shorter duration of lidocaine and prilocaine (plain formulations) and the longer duration of bupivacaine. wikipedia.orgwikipedia.orgiiab.me While this compound and lidocaine have similar anesthetic potency, this compound has a milder vasodilating ability. nih.gov This lower vasodilating effect contributes to a longer duration of action for plain this compound compared to plain lidocaine, as it remains at the injection site for a longer period. researchgate.netnih.gov

Bupivacaine is known for its high potency and long duration of action, which is attributed in part to its higher protein binding compared to this compound. nih.gov Bupivacaine is approximately 95% protein bound, while this compound is around 55% protein bound. nih.gov This stronger binding to proteins in sodium channels prolongs the neural blockade. nih.gov

Prilocaine is another amide local anesthetic with an intermediate duration, similar to or slightly shorter than this compound depending on the formulation and presence of a vasoconstrictor. wikipedia.org Prilocaine is notable for its metabolism which produces o-toluidine, a metabolite that can cause methemoglobinemia at high doses. mims.com

Comparative studies highlight that while this compound may have a slightly slower onset than some formulations of articaine, it offers a balance of properties, including a reasonably rapid onset and a duration suitable for many procedures, particularly when a vasoconstrictor is included. nih.govresearchgate.netiiab.me Its lower vasodilating activity compared to lidocaine is a distinct characteristic. researchgate.netrsc.org

Advanced Analytical Methodologies for Mepivacaine Research

Chromatographic Techniques for Quantification in Biological Fluids

Chromatography stands as a cornerstone for the separation and quantification of mepivacaine from complex biological samples such as plasma, serum, and cerebrospinal fluid. oup.com Methodologies like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC) are routinely utilized.

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the determination of this compound in biological fluids. nih.gov The technique offers robust and reliable quantification. A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase typically consisting of an acetonitrile (B52724) and water mixture, often with additives like trifluoroacetic acid (TFA) to improve peak shape. oup.comnih.gov Detection is commonly performed using a multiwavelength or diode array detector (DAD). nih.govnih.gov

One study detailed a method for the simultaneous determination of this compound, tetracaine, and p-butylaminobenzoic acid (BABA) in human plasma. nih.gov This method utilized a Waters microBondapak C(18) reverse-phase column and a gradient of acetonitrile in water with 0.05% TFA. nih.gov The calibration curve for this compound was linear in the concentration range of 0.1 to 100 µg/ml, with a lower limit of detection (LOD) of 100 ng/ml. nih.gov Another application of HPLC was in a fatal case involving epidural anesthesia, where this compound in cerebrospinal fluid (CSF) was quantified using HPLC-DAD after deproteinization with acetonitrile. nih.gov

Table 1: HPLC Methods for this compound Quantification

MatrixColumnMobile PhaseFlow RateDetectionLinear Range / LODReference
Human PlasmaWaters microBondapak C(18) (3.9 x 300 mm, 10 µm)Linear gradient of 20-40% acetonitrile + 0.05% TFA in H₂O + 0.05% TFA1 ml/minUV at 214 and 300 nm0.1-100 µg/ml (Linear Range); 100 ng/ml (LOD) nih.gov
Cerebrospinal Fluid (CSF)Not specifiedNot specifiedNot specifiedDiode Array Detection (DAD)Not specified nih.gov
Pharmaceutical FormulationsC18 column (250 × 4.6 mm id, 5 μm)Acetonitrile–water (40 + 60, v/v; pH 4 with phosphoric acid)0.4 mL/minUV at 215 nmNot specified oup.com

This compound is a chiral compound administered as a racemate, and its enantiomers, (R)-(-)- and (S)-(+)-mepivacaine, may exhibit different pharmacokinetic properties. nih.gov Stereoselective HPLC methods are therefore crucial for separating and quantifying these individual enantiomers. This is achieved using chiral stationary phases (CSPs). mdpi.comcsfarmacie.cz

Several cellulose-based CSPs, such as cellulose (B213188) tris-3,5-dimethyl phenylcarbamate (Chiralcel OD) and cellulose trisbenzoate (Chiralcel OJ), have been investigated for the enantiomeric resolution of this compound. tandfonline.comtandfonline.com Studies have shown that this compound enantiomers achieve only partial separation on Chiralcel OD columns. mdpi.comtandfonline.comtandfonline.com A more successful separation has been reported using an alpha 1-acid glycoprotein (B1211001) (α1-AGP) column. nih.govcapes.gov.br One such method, for quantifying R-(-)- and S-(+)-mepivacaine in human plasma, achieved a lower limit of quantification of 5 ng/ml for each enantiomer. nih.gov The mobile phase for this separation consisted of an isopropanol-sodium hydrogenphosphate buffer solution. nih.gov

Table 2: Stereoselective HPLC Methods for this compound Enantiomers

Chiral Stationary Phase (CSP)Mobile PhaseResultLLOQ / LODReference
Cellulose tris-3,5-dimethyl phenylcarbamate (Chiralcel OD)Hexane-ethyl alcohol (97:3, v/v)Partial separation (Rs ≤ 0.81)Not specified tandfonline.comtandfonline.com
alpha 1-Acid Glycoprotein (α1-AGP) columnIsopropanol-sodium hydrogenphosphate buffer (6.8:93.2, v/v), pH 6.8Successful separation5 ng/ml (LLOQ); ~3 ng/ml (LOD) for each enantiomer nih.gov
(S)-tert-leucine, (R)-1-(α)-naftyl)ethylamine Sumichiral OA-4700Hexane:ethylene dichloride:absolute methanol (B129727) (85:10:5 v/v)Successful separation in human serumNot specified nih.gov

For enhanced sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for this compound quantification in biological fluids. tandfonline.comtandfonline.com This technique combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of mass spectrometry. tandfonline.com LC-MS/MS methods for this compound typically use a simple liquid-liquid extraction for sample preparation and require a small sample volume. tandfonline.comnih.gov

A validated LC-MS/MS method for this compound in human blood demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 0.1 ng/mL. nih.govresearchgate.net The analysis is performed in multiple reaction monitoring (MRM) mode, with a common transition for this compound being m/z 247.3 → 98.1. tandfonline.comnih.govresearchgate.net Another study reported a method with a calibration curve ranging from 0.5 to 2000 ng/mL and an LLOQ of 0.5 ng/mL, which was successfully applied to a pharmacokinetic study in human volunteers. nih.gov

Table 3: LC-MS/MS Methods for this compound Quantification

MatrixExtraction MethodMRM Transition (m/z)LLOQCalibration RangeReference
Whole BloodLiquid-liquid extraction (phosphate buffer pH 8, ethyl-acetate)247 → 98.700.1 ng/mLNot specified nih.govresearchgate.net
Chinese Biological Matrix (Plasma)One-step liquid-liquid extraction247.3 → 98.10.5 ng/mL0.5 - 2000 ng/mL tandfonline.comtandfonline.comnih.gov

Thin-Layer Chromatography (TLC) combined with densitometric scanning offers a simpler and more cost-effective chromatographic alternative for the determination of this compound. oup.com A stability-indicating TLC-densitometric method was developed for the simultaneous determination of this compound HCl (MEP) and its toxic impurity, 2,6-dimethylaniline (B139824) (DMA). oup.com The separation was achieved on silica (B1680970) gel 60 F₂₅₄ TLC plates. oup.comresearchgate.net

The developing system, or mobile phase, consisted of a mixture of methanol, water, and acetic acid in a ratio of 9:1:0.1 (v/v/v). oup.comresearchgate.net After development, the plates were scanned with a UV detector at 230 nm for quantification. oup.com This method demonstrates the utility of TLC-densitometry for quality control analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Electrochemical Sensors and Voltammetry for Determination

Electrochemical methods provide a rapid, simple, and inexpensive alternative to chromatographic techniques for this compound determination. austinpublishinggroup.comnih.gov These methods are based on measuring the potential or current changes resulting from electrochemical reactions of the analyte.

Potentiometry using ion-selective electrodes (ISEs) is a prominent electrochemical technique for this compound analysis. austinpublishinggroup.com These sensors are designed to exhibit a selective potential response to this compound cations in a sample. ekb.egekb.eg The most common type of ISE for this purpose is the modified carbon paste electrode (MCPE). austinpublishinggroup.comekb.egekb.eg

The electrode is typically modified by incorporating an ion-pair complex of the this compound cation with a suitable counter-anion, such as sodium tetraphenyl borate (B1201080) or ammonium (B1175870) reineckate, into the carbon paste matrix. austinpublishinggroup.comekb.egekb.eg The resulting sensor exhibits a near-Nernstian response to this compound concentration over a wide range. austinpublishinggroup.com For instance, a carbon paste electrode modified with a this compound-sodium tetraphenyl borate ion pair showed a Nernstian response of 57.71±0.67 mV per decade over a concentration range of 3.1×10⁻⁷ to 1.0×10⁻¹ mol L⁻¹. ekb.egekb.eg These electrodes have been successfully applied to determine this compound in pharmaceutical preparations and biological fluids like urine and plasma. ekb.egekb.eg Another study described sensors with a detection limit as low as 7.2x10⁻⁶ M and a fast response time. austinpublishinggroup.com

Table 4: Potentiometric Ion-Selective Electrodes for this compound

Electrode TypeIon-Pair / ModifierLinear Range (M)Nernstian Slope (mV/decade)LOD (M)Reference
Modified Carbon Paste Electrode (MCPE)This compound-Sodium Tetraphenyl Borate3.1×10⁻⁷ – 1.0×10⁻¹57.71 ± 0.673.1×10⁻⁷ ekb.egekb.eg
PVC Membrane ElectrodeThis compound-Reineckate1×10⁻⁵ – 1×10⁻²Near-Nernstian7.2x10⁻⁶ austinpublishinggroup.com
Coated Graphite ElectrodeThis compound-Reineckate1×10⁻⁵ – 1×10⁻²Near-Nernstian7.4x10⁻⁶ austinpublishinggroup.com
Carbon Paste ElectrodeThis compound-Reineckate1×10⁻⁵ – 1×10⁻²Near-Nernstian7.5x10⁻⁶ austinpublishinggroup.com

Chemical Compounds Mentioned

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Electrochemical methods offer a rapid, simple, and cost-effective approach for the analysis of electroactive compounds like this compound. nih.gov Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques for investigating the electrochemical behavior of this compound and for its quantitative determination. researchgate.net

CV involves scanning the potential of an electrode linearly with time and measuring the resulting current. This technique provides valuable information about the redox processes of this compound. nih.gov DPV, a derivative of linear sweep voltammetry, offers enhanced sensitivity by applying potential pulses superimposed on a linearly increasing potential ramp. pineresearch.com The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, leading to lower detection limits. pineresearch.com

Research has demonstrated the successful application of both CV and DPV for the analytical determination of this compound. nih.govresearchgate.net For instance, studies have explored the anodic behavior of this compound, providing a basis for its electrochemical detection. nih.gov

Sensor Design and Optimization

The performance of electrochemical methods heavily relies on the design and modification of the working electrode. To enhance the sensitivity and selectivity of this compound detection, novel electrochemical sensors have been developed. nih.gov

A significant advancement in this area is the fabrication of a sensor using a multiwalled carbon nanotubes paste electrode (MWCNTPE) modified with silver nanoparticles (AgNP). nih.gov The modification is typically achieved through a simple drop-dry method. nih.govresearchgate.net The synergistic effect of the high surface area and electrical conductivity of MWCNTs and the catalytic activity of AgNPs results in a significant enhancement of the electrochemical signal for this compound.

The optimization of experimental parameters is critical for achieving the best analytical performance. In DPV, parameters such as pulse amplitude, step potential, and scanning rate are carefully optimized. nih.govresearchgate.net For the AgNP/MWCNTPE sensor, optimal conditions have been established to achieve a low limit of detection (LOD) and a wide dynamic range for this compound determination. nih.gov This sensor has shown excellent performance in analyzing pharmaceutical dosage forms and has demonstrated high selectivity against common interfering species like dopamine, uric acid, glucose, and ascorbic acid. nih.gov

Table 1: Optimized Parameters for DPV Determination of this compound

Parameter Optimized Value
Pulse Amplitude 50 mV
Step Potential 10 mV
Scan Rate 100 mV/s

Data derived from studies on modified electrochemical sensors for this compound detection. nih.gov

Spectrophotometric and Spectrofluorometric Methods

Spectrophotometry and spectrofluorometry are well-established analytical techniques that are widely used for the determination of this compound in pharmaceutical formulations and biological fluids. nih.govnih.gov

Spectrophotometric Methods: These methods are based on the measurement of the absorption of ultraviolet (UV) or visible light by the analyte. For this compound, several spectrophotometric methods have been developed, including:

Dual-Wavelength Spectrophotometry: This method enhances specificity by measuring the absorbance difference between two wavelengths, which allows for the determination of this compound even in the presence of impurities like 2,6-dimethylaniline. nih.govresearchgate.net For this compound, the absorbance difference between 221.4 nm and 240 nm has been utilized. nih.govresearchgate.net

Second-Derivative Spectrophotometry: This technique involves calculating the second derivative of the absorption spectrum, which can resolve overlapping spectra and improve quantification. nih.govresearchgate.net this compound has been determined by measuring the second-derivative amplitude at 272.2 nm. researchgate.net

Spectrofluorometric Methods: These methods are inherently more sensitive and selective than spectrophotometric methods. They rely on the measurement of fluorescence emitted by a substance after it absorbs light. A spectrofluorometric method has been developed for this compound based on the enhancement of its native fluorescence in the presence of an anionic surfactant, sodium dodecyl sulfate (B86663) (SDS). ekb.eg The formation of micelles between this compound and SDS leads to a significant increase in its fluorescence intensity. ekb.eg

Table 2: Comparison of Spectrophotometric Methods for this compound Determination

Method Wavelength(s) Linearity Range (µg/mL)
Dual-Wavelength 221.4 nm and 240 nm 5–30
Second-Derivative 272.2 nm 3–30

Data sourced from studies on the spectrophotometric determination of this compound. researchgate.net

Chemiluminescence (CL) Assays for this compound Detection

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. CL assays are known for their exceptionally high sensitivity and low background signals, making them ideal for trace analysis. nih.govresearchgate.net

A novel and simple CL method has been developed for the determination of this compound. nih.govresearchgate.net This method is based on the significant enhancement effect of this compound on the weak CL reaction between tris(1,10-phenanthroline) ruthenium(II) and cerium(IV) in an acidic medium. nih.govresearchgate.net The mechanism of this enhancement has been investigated using UV-Vis, fluorescence, and CL spectra. nih.gov

Under optimized conditions, the CL intensity is directly proportional to the concentration of this compound, allowing for its quantification over a wide concentration range. nih.govresearchgate.net This method has been successfully applied to the determination of this compound in human plasma and injectable solutions, demonstrating its practical utility. nih.gov

Table 3: Analytical Performance of the Chemiluminescence Assay for this compound

Parameter Value
Linearity Range 0.45–226.25 µg/mL
Limit of Detection (LOD) 0.34 µg/mL
Relative Standard Deviation (RSD) 1.8% (at 9.05 µg/mL)
3.7% (at 90.50 µg/mL)

Data from a study on the chemiluminescence determination of this compound. nih.gov

Validation of Analytical Methods (ICH Guidelines, Accuracy, Precision, Detection Limits)

The validation of analytical methods is a critical requirement to ensure the reliability, consistency, and accuracy of analytical data. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the validation of analytical procedures. europa.euich.org These guidelines are widely adopted in the pharmaceutical industry to demonstrate that an analytical method is suitable for its intended purpose. slideshare.netedqm.eu

The validation process for analytical methods used in this compound research encompasses the evaluation of several key parameters: nih.govnih.govtandfonline.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of this compound and comparing the measured value to the theoretical value.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. ich.org

Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: This is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

The analytical methods developed for this compound, including spectrophotometric, electrochemical, and chemiluminescence assays, have been rigorously validated according to ICH guidelines. nih.govnih.govnih.gov For instance, the DPV method using the AgNP/MWCNTPE sensor was validated for its accuracy and precision, with low relative standard deviations (RSD) reported for the analysis of pharmaceutical dosage forms and synthetic human serum. nih.gov Similarly, the chemiluminescence method demonstrated good accuracy and precision, with recoveries in real samples being comparable to reference methods. researchgate.net

Experimental Models and Research Paradigms

In Vitro Models for Pharmacological Studies

In vitro models are fundamental for investigating the direct effects of mepivacaine on tissues and cellular pathways, independent of systemic physiological influences.

Isolated arterial rings are standard preparations for studying the vascular effects of local anesthetics. This compound has been shown to possess intrinsic vasoactive properties, which have been characterized using these models.

In studies using isolated rat thoracic aortic rings, this compound demonstrated a dual effect: vasoconstriction at lower concentrations and vasodilation at higher concentrations. dovepress.com The vasoconstriction induced by this compound is noted to be more pronounced in endothelium-denuded aortas compared to endothelium-intact ones, suggesting that the endothelium releases vasodilators that counteract the contractile effect. dovepress.com The contraction involves the influx of extracellular calcium through voltage-operated calcium channels. dovepress.com Further investigations in rat aortic models have compared this compound to other local anesthetics, noting it has less vasodilatory effect than lidocaine (B1675312) across various concentrations (0.1 to 10 mM). nih.gov

Research on isolated rabbit aorta has also been employed to understand this compound's influence on the adrenergic neuroeffector junction. oup.com These studies revealed that this compound can attenuate the contractile response to neural stimulation. oup.com At higher concentrations, this compound appears to interfere with the transmembrane influx of calcium in the vascular smooth muscle, contributing to vasodilation. oup.com

The cellular mechanisms underlying this compound's vasoconstrictive effects have been investigated in detail, particularly in rat aortic smooth muscle cells. criver.comcreative-biolabs.com Research indicates that this compound-induced contraction involves the phosphorylation of extracellular signal-regulated kinase (ERK). criver.com This process is linked to the arachidonic acid metabolic pathway. nih.gov

The proposed mechanism suggests that this compound increases intracellular calcium concentration, which in turn activates cytosolic phospholipase A2 (cPLA2). nih.gov This enzyme liberates arachidonic acid, which is then metabolized primarily through the 5-lipoxygenase (5-LOX) pathway and, to a lesser degree, the cyclooxygenase-2 (COX-2) pathway. nih.gov The activation of these pathways leads to ERK phosphorylation and subsequent vasoconstriction. nih.gov Studies have confirmed that this compound upregulates the expression of both 5-LOX and COX-2. criver.comcreative-biolabs.com The use of specific inhibitors has demonstrated that blocking the LOX and COX pathways, as well as ERK phosphorylation, attenuates the contractile response to this compound. criver.comcreative-biolabs.com

The extent to which this compound binds to plasma proteins is a critical determinant of its distribution and availability at the site of action. Studies have examined its binding characteristics in serum and with isolated protein solutions. researchgate.net The primary binding proteins for local anesthetics in the blood are albumin and alpha 1-acid glycoprotein (B1211001) (AAG). researchgate.netinotiv.com

In protein binding studies, this compound's binding in serum and isolated solutions of albumin or AAG was best described by a model with one class of binding sites. researchgate.net It has been shown that other local anesthetics, such as bupivacaine (B1668057), can competitively inhibit this compound's binding to AAG. researchgate.net This displacement interaction demonstrates classic competitive inhibition, where bupivacaine reduces the binding affinity of this compound in serum, leading to a higher free concentration of this compound than expected. researchgate.net While bupivacaine also reduces this compound binding to albumin, the displacement is not considered significant. researchgate.net

In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Research

The horse is a relevant model for this compound research, particularly in the context of veterinary medicine and regulatory control in equestrian sports. nih.govnih.govnih.gov Studies in equine models focus on identifying and quantifying this compound and its metabolites in biological samples to establish detection times. nih.govnih.gov

The major metabolite of this compound identified in equine urine is 3-hydroxythis compound. nih.govnih.gov Research has focused on developing quantitative mass spectrometric methods for this metabolite. nih.govnih.gov Following subcutaneous administration in horses, peak urinary concentrations of apparent this compound (measured by ELISA) reached approximately 63 ng/mL two hours after injection. nih.govnih.gov The more specific measurement of the 3-hydroxythis compound metabolite by GC/MS showed a peak concentration of about 64.6 ng/mL at four hours post-administration. nih.govnih.gov this compound itself is extensively metabolized, with metabolites rapidly excreted in urine as glucuronic acid conjugates.

Table 1: this compound and Metabolite Detection in Equine Models

Analyte Model Peak Concentration Time to Peak Analytical Method
Apparent this compound 8 Horses ~63 ng/mL (Urine) 2 hours ELISA
3-Hydroxythis compound 8 Horses ~64.6 ng/mL (Urine) 4 hours GC/MS

Data sourced from multiple equine administration studies. nih.govnih.gov

The carrageenan-induced paw edema model in rodents is a classic and widely used paradigm for evaluating the anti-inflammatory and analgesic effects of pharmacological agents. criver.comcreative-biolabs.cominotiv.com The injection of carrageenan into a mouse or rat paw induces a predictable and reproducible acute inflammatory response, characterized by edema, hyperalgesia, and erythema, making it an ideal model for screening analgesic compounds in the context of inflammation. creative-biolabs.com The inflammatory response is biphasic, allowing for the study of different mediators over time. nih.gov

While the carrageenan model is standard, a similar paradigm involving a surgical wound in a rat's hind paw has been used to specifically test the anesthetic efficacy of this compound formulations in inflamed tissue. In this model, an incision is made 24 hours prior to the injection of the anesthetic to create an inflammatory environment. The analgesic effect is then measured by assessing the response to a mechanical stimulus (von Frey anesthesiometer).

A study using this inflamed paw model compared a 2% this compound formulation with epinephrine (B1671497) (Mepi-Epi) against liposomal this compound formulations. The results showed that all formulations had lower anesthetic success in inflamed tissue compared to non-inflamed tissue. However, the Mepi-Epi formulation provided a greater duration and success of anesthesia in the inflamed paw model compared to the liposomal versions.

Table 2: Anesthetic Efficacy of this compound Formulations in Inflamed Rat Paw Model

Formulation Anesthesia Duration (minutes, median) Anesthesia Success at 40 min (%) Anesthesia Success at 90 min (%)
2% this compound with Epinephrine 62.5 88 25
Multilamellar Liposomal 3% this compound 40 50 0

Data from a study evaluating this compound anesthesia in a rat surgical wound model.

Human Clinical Studies and Trials

This compound has been the subject of extensive clinical investigation to evaluate its efficacy, pharmacokinetic profile, and safety in various patient populations. These studies, ranging from randomized controlled trials to specific population evaluations, provide a comprehensive understanding of its clinical application.

Randomized Controlled Trials and Meta-Analyses

Randomized controlled trials (RCTs) and subsequent meta-analyses have been crucial in comparing the clinical performance of this compound against other local anesthetics. These studies provide high-level evidence regarding its efficacy and specific clinical characteristics.

A meta-analysis of seven RCTs involving 672 patients compared this compound with bupivacaine in adult surgical patients. nih.gov The analysis found that patients receiving this compound had a significantly faster return of motor function. nih.gov However, the requirement for postoperative analgesics was higher in the this compound group. nih.gov The duration of analgesia was shorter with this compound compared to bupivacaine. nih.gov There were no significant differences observed in postoperative pain scores, complications, or patient satisfaction between the two groups. nih.gov

Another meta-analysis focusing on dental anesthesia compared this compound with lidocaine across twenty-eight studies. nih.govresearchgate.net The findings from this analysis indicated that 2% this compound with a vasoconstrictor resulted in a higher success rate and superior pain control during injection compared to 2% lidocaine with a vasoconstrictor. nih.govresearchgate.net Conversely, 3% plain this compound demonstrated a lower success rate but a shorter onset of pulpal anesthesia when compared to 2% lidocaine with 1:100,000 adrenaline. nih.govresearchgate.net Notably, 3% this compound was associated with better inhibition of heart rate increase, suggesting its suitability for patients with cardiac conditions. nih.govresearchgate.net

A study comparing 2% this compound with either epinephrine 1:100,000 or levonordefrin (B1675168) 1:20,000 for third molar extractions in 30 healthy adults found no significant differences in heart rate or anesthetic success between the two vasoconstrictors. clinicaltrials.gov

Interactive Data Table: Meta-Analysis of this compound vs. Bupivacaine in Adult Surgery nih.gov

Outcome Measure Result Statistical Significance (p-value)
Motor Function Recovery Time Faster with this compound 0.02
Postoperative Analgesic Requirement Higher with this compound 0.01
Duration of Analgesia Shorter with this compound < 0.001
Postoperative Pain Score No significant difference 0.972
Complications No significant difference 0.998

Interactive Data Table: Meta-Analysis of this compound vs. Lidocaine in Dentistry nih.govresearchgate.net

Comparison Outcome Result Statistical Significance (p-value)
2% this compound w/ Vasoconstrictor vs. 2% Lidocaine w/ Vasoconstrictor Success Rate Higher with this compound < 0.00001
Pain Control (Injection) Superior with this compound < 0.0001
3% Plain this compound vs. 2% Lidocaine w/ 1:100,000 Adrenaline Success Rate Lower with this compound 0.05
Onset of Pulpal Anesthesia Shorter with this compound 0.0005

Pharmacokinetic Studies in Healthy Volunteers

Pharmacokinetic studies in healthy volunteers have provided fundamental data on the absorption, distribution, metabolism, and elimination of this compound. These studies often involve the intravenous administration of the drug to characterize its systemic behavior.

A study involving ten healthy volunteers who received a 60 mg intravenous infusion of racemic this compound over 10 minutes revealed stereoselective pharmacokinetics. nih.gov The R(-)-enantiomer of this compound demonstrated a shorter terminal half-life (113 ± 17 min) and mean residence time (131 ± 15 min) compared to the S(+)-enantiomer (123 ± 20 min and 165 ± 24 min, respectively). nih.gov This difference is partly attributed to variations in plasma protein binding, with the unbound fraction of R(-)-mepivacaine (35.6% ± 4.5%) being significantly larger than that of S(+)-mepivacaine (25.1% ± 4.6%). nih.gov

Furthermore, the total plasma clearance and steady-state volume of distribution were larger for the R(-)-enantiomer. nih.gov These findings highlight that the two enantiomers of this compound are handled differently by the body. nih.gov

Another study compared the pharmacokinetic properties of this compound and prilocaine (B1678100) in five healthy volunteers following a 250 mg intravenous infusion of each drug. nih.gov Plasma concentrations of this compound were consistently higher than those of prilocaine. nih.gov The elimination half-life of this compound was generally longer, and its total body clearance was consistently lower than that of prilocaine. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of this compound Enantiomers in Healthy Volunteers nih.gov

Parameter R(-)-mepivacaine S(+)-mepivacaine Statistical Significance
Terminal Half-life (t1/2,Z) 113 ± 17 min 123 ± 20 min p < 0.02
Mean Residence Time (MRT) 131 ± 15 min 165 ± 24 min p < 0.0001
Unbound Fraction 35.6% ± 4.5% 25.1% ± 4.6% p < 0.0001
Total Plasma Clearance (CL) 0.79 ± 0.12 L/min 0.35 ± 0.06 L/min p < 0.0001

Evaluation of this compound in Specific Patient Populations (e.g., Elderly, Pediatric, Cardiovascular Patients)

The clinical use of this compound has been specifically evaluated in populations that may exhibit altered drug responses, such as the elderly, children, and patients with cardiovascular disease.

Elderly Patients: Physiological changes associated with aging, such as decreased lean body mass, reduced total body water, and altered hepatic and renal function, can affect the pharmacokinetics and pharmacodynamics of anesthetic drugs. radiusanesthesia.comnih.gov In geriatric patients, there is an increased volume of distribution for lipid-soluble drugs like this compound, which can prolong their elimination half-life. nih.gov This necessitates careful consideration of dosing to avoid potential toxicity. While specific studies on this compound pharmacokinetics in the elderly are limited in the provided search results, the general principles of geriatric pharmacology suggest a need for dose adjustment. radiusanesthesia.comaneskey.com

Pediatric Patients: In pediatric dentistry, 3% this compound without a vasoconstrictor is often used due to the perception of a shorter duration of action, which could reduce the risk of self-inflicted soft-tissue injury. decisionsindentistry.com However, while the pulpal anesthesia duration is shorter than that of 2% lidocaine with epinephrine, the soft-tissue anesthesia duration is nearly identical. decisionsindentistry.com A randomized prospective clinical study involving 60 sedated pediatric patients undergoing tooth extraction compared 2% lidocaine with 3% this compound. jocpd.comnih.gov The study found no significant differences in hemodynamic effects between the two local anesthetics. nih.gov this compound did show a significantly lower pain score at 20 minutes post-operatively. jocpd.comnih.gov

Cardiovascular Patients: The use of local anesthetics with vasoconstrictors in patients with cardiovascular disease is a key consideration. A prospective clinical study investigated the cardiovascular effects of 2% this compound with 1:100,000 epinephrine in 26 patients undergoing third molar surgery. nih.govresearchgate.net The study concluded that blood pressure did not show significant alterations after the injection of either 54 µg or 108 µg of epinephrine. nih.govresearchgate.net A meta-analysis of ten RCTs assessing local anesthetics with and without vasoconstrictors in patients with cardiovascular disease found that the use of epinephrine in low doses did not alter the risk of arrhythmia or changes in mean arterial pressure, and was considered safe for these outcomes. bmj.com Another randomized clinical trial in healthy subjects found that the concomitant injection of this compound with epinephrine and the diffusion agent hyaluronidase (B3051955) did not induce changes in blood pressure or heart rate compared to a placebo. nih.gov

Interactive Data Table: this compound in Pediatric Dental Extraction jocpd.comnih.gov

Parameter 2% Lidocaine 3% this compound Statistical Significance (p-value)
Hemodynamic Effects No significant difference No significant difference > 0.05

Novel Research Directions and Applications

Drug Delivery Systems for Enhanced Mepivacaine Performance

Advanced drug delivery systems are being investigated to improve the targeting and efficacy of this compound, particularly in challenging environments like inflamed tissues where the acidic pH can reduce the effectiveness of local anesthetics. researchgate.netmdpi.comnih.gov These systems aim to provide prolonged and localized drug release, minimize systemic exposure, and enhance tissue penetration. mdpi.comnih.govnih.gov

Cyclodextrin (B1172386) Complexation for Improved Targeting in Inflamed Tissues

Cyclodextrins, cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, are being explored for their ability to form inclusion complexes with drug molecules. nih.govresearchgate.net This complexation can enhance the solubility and stability of hydrophobic drugs and potentially improve their targeting to specific tissues. Research has shown that complexing this compound with cyclodextrins, specifically hydroxypropyl-beta-cyclodextrin (HP-β-CD), can enhance its targeting and improve local anesthesia in inflamed tissues. researchgate.netmdpi.comnih.gov

Studies using a mouse paw edema model demonstrated that while a 2% this compound injection alone failed to anesthetize inflamed tissue, its combination with complexed capsaicin (B1668287) (Capsaicin-HP-β-CD complex) resulted in pain control for up to 45 minutes. researchgate.netmdpi.comnih.gov This suggests that cyclodextrin complexation can play a role in improving the performance of this compound in acidic inflammatory environments, potentially by facilitating its interaction with adjuvants like capsaicin or directly influencing its tissue distribution. Physicochemical studies have confirmed the formation of a stable 1:1 inclusion complex between capsaicin and HP-β-CD, which increased capsaicin solubility significantly. researchgate.netmdpi.comnih.gov

Capsaicin as an Adjuvant for Local Anesthesia

Capsaicin, the pungent component of chili peppers, is known to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is expressed on nociceptive neurons. wikipedia.orgnih.govresearchgate.net Research suggests that combining capsaicin with local anesthetics like this compound could enhance anesthetic efficacy, particularly in inflamed tissues. researchgate.netmdpi.comnih.gov The hypothesis is that capsaicin-mediated opening of TRPV1 channels could provide an additional route for local anesthetic entry into neurons, thereby improving uptake and anesthesia in acidic conditions where the permeability of the local anesthetic alone is reduced. researchgate.netmdpi.comnih.gov

In vivo studies have explored the analgesic effect of a two-drug combination of this compound and capsaicin in inflamed tissue models. researchgate.netmdpi.comnih.gov As mentioned in the previous section, the combination of this compound with a capsaicin-cyclodextrin complex showed promising results in providing analgesia in inflamed paws of mice, whereas this compound alone was ineffective. researchgate.netmdpi.comnih.gov This research direction highlights the potential of utilizing the synergistic effects of this compound and capsaicin, facilitated by advanced delivery systems, to overcome the limitations of local anesthesia in inflammatory conditions.

Formulation Research and Development

Formulation research for this compound is focused on developing novel delivery systems that can optimize its pharmacokinetic and pharmacodynamic properties. This includes exploring different carriers and formulations to achieve targeted delivery, sustained release, and improved stability.

Studies have investigated the development of topical this compound formulations, such as gels utilizing solid-lipid nanoparticles or microemulsions, for transdermal delivery. hindex.org These formulations aim to enhance skin penetration and retention, potentially offering advantages over existing topical treatments. hindex.orgrelmada.com Research comparing this compound formulations incorporated into hyaluronic acid-based fillers has also been conducted to assess their influence on filler properties like rheology, stability, and degradation, as well as the anesthetic release profiles and pharmacokinetics. nih.gov Findings suggest that this compound can be incorporated into such fillers without significantly impacting their properties, offering a potential avenue for pain reduction during filler injections. nih.gov

Relmada Therapeutics has explored topical formulations of this compound, known as MepiGel, for the treatment of neuropathic pain. relmada.com These formulations were selected based on in vitro and ex vivo studies evaluating various topical prototypes. relmada.com The goal is to develop formulations that offer improved skin penetration and retention compared to existing patch forms. relmada.com

Exploration of this compound Beyond Traditional Anesthesia

While primarily known for its local anesthetic properties, research is also exploring potential applications of this compound beyond its traditional role in blocking nerve impulses for pain relief. This includes investigating its effects on various cellular processes and its potential therapeutic utility in conditions not directly related to anesthesia.

Although the provided search results primarily focus on enhancing this compound's anesthetic properties and delivery, the mention of exploring its use beyond traditional anesthesia researchgate.net suggests potential research into areas such as its effects on inflammation, wound healing, or other cellular targets. However, specific detailed research findings in these alternative areas are not extensively covered in the provided snippets. Further research in this direction could involve investigating this compound's interactions with ion channels other than sodium channels, its influence on inflammatory mediators, or its potential in modulating cellular signaling pathways.

Integration of Computational Modeling and Simulation for Pharmacological Insights

Computational modeling and simulation are increasingly being utilized in pharmacology to predict drug behavior, understand mechanisms of action, and optimize drug development. forth.grmdpi.comunibo.it This approach can complement experimental studies by providing insights into the pharmacokinetics and pharmacodynamics of drugs like this compound. researchgate.netnih.gov

Research has involved the development of predictive statistical pharmacological models to simulate the effects of local anesthetic agents, including this compound. researchgate.netnih.gov These models, often based on Bayesian hierarchical modeling and utilizing data from in vivo experiments, can help predict parameters such as the duration of action. researchgate.netnih.gov For example, a statistical model trained with data from guinea pig experiments was able to simulate the duration of action for this compound, with predicted values closely matching observed experimental results. researchgate.netnih.gov This demonstrates the utility of computational modeling in understanding and predicting the pharmacological profile of this compound, potentially reducing the need for extensive animal testing and accelerating the development of optimized formulations or applications. researchgate.netmdpi.comnih.gov

Computational approaches can also be used to investigate the interaction of this compound with its molecular targets, such as voltage-gated sodium channels, at an atomic level, providing a deeper understanding of its mechanism of action and informing the design of modified this compound derivatives with improved properties. While not explicitly detailed for this compound in the provided results, this is a general application of computational pharmacology that could be applied to this compound.

Methodological Considerations and Research Challenges

Bias Assessment in Clinical Trials

Bias assessment is a critical component in evaluating the quality and trustworthiness of clinical trials involving mepivacaine. Studies comparing this compound with other local anesthetics, particularly in dental procedures, frequently employ tools like the Cochrane Collaboration's tool for assessing the risk of bias. nih.govresearchgate.netnih.gov This tool evaluates potential biases across several domains, including the method of random sequence generation, allocation concealment, blinding of participants and personnel, blinding of outcome assessment, handling of incomplete outcome data, selective reporting of results, and other potential sources of bias. nih.gov

Standardization of Research Protocols

Standardization of research protocols is essential for minimizing variability and enhancing the reproducibility of studies on this compound. This applies to both clinical and animal research. In clinical trials, standardized protocols encompass various elements, including patient selection criteria, intervention administration, outcome measurement, and data collection procedures. Studies evaluating this compound in specific procedures, such as intrauterine device (IUD) placement or dental anesthesia, have utilized standardized protocols for administration and pain assessment using tools like the Visual Analogue Scale (VAS). peerj.commedsci.orgcontemporaryobgyn.net

For animal research involving this compound, maintaining standardized management and nutritional conditions for the animals is crucial to reduce confounding factors that could influence study outcomes. ekb.eg Beyond specific study designs, general clinical practice guidelines emphasize the importance of standardized local anesthetic dosing protocols. These protocols should take into account individual patient factors such as weight and age, concurrent medications, the anatomical site of administration, and the anticipated duration of the procedure to optimize outcomes and enhance safety. nih.gov Adherence to detailed and consistent protocols is fundamental for generating reliable research data on this compound.

Limitations in Analytical Detection and Quantification

The accurate detection and quantification of this compound in biological matrices, such as human plasma, are vital for pharmacokinetic studies and therapeutic drug monitoring. However, these analytical processes can face limitations. Various analytical methods, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), have been developed and validated for this compound analysis. researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com

Limitations in analytical detection and quantification often relate to the sensitivity of the methods, particularly the lower limit of detection (LOD) and the lower limit of quantification (LLOQ). Different methods report varying LOD and LOQ values for this compound in plasma. For example, one HPLC method reported a lower limit of detection of 100 ng/ml and a linear range from 0.1 to 100 µg/ml. nih.gov Another HPLC method achieved a minimal detectable concentration of approximately 3 ng/ml and an LLOQ of 5 ng/ml for each this compound enantiomer. researchgate.net An LC-MS/MS method demonstrated higher sensitivity with an LLOQ of 0.5 ng/mL, sufficient to characterize the drug concentration profile over time. tandfonline.comtandfonline.com

Sample preparation procedures, including deproteinization, extraction, and dialysis, are necessary steps before analysis but can introduce variability and potential loss of analyte. researchgate.netnih.govtandfonline.comtandfonline.com Furthermore, the presence of endogenous substances in biological samples can potentially interfere with the accurate detection and quantification of this compound, necessitating selective methods like LC-MS/MS with multiple reaction monitoring (MRM) to improve specificity and sensitivity. tandfonline.comtandfonline.com

The following table summarizes some reported limits of detection and quantification for this compound using different analytical methods:

MethodMatrixLODLOQReference
HPLCHuman plasma100 ng/mlNot specified nih.gov
HPLCPlasma~3 ng/ml (enantiomer)5 ng/ml (enantiomer) researchgate.net
HPLCNot specified8 ng/ml25 ng/ml researchgate.net
HPLCNot specified1.146 µg/ml3.465 µg/ml researchgate.net
HPLCHuman plasmaNot specified25 ng/mL researchgate.net
LC-MS/MSHuman plasmaNot specified0.5 ng/mL tandfonline.comtandfonline.com

Note: LOD = Limit of Detection; LOQ = Limit of Quantification. Values and matrices may vary based on the specific method and study.

Ethical Considerations in Clinical and Animal Research

Ethical considerations are paramount in all research involving this compound, whether in human clinical trials or animal studies. Clinical trials are guided by ethical principles such as those outlined in the Declaration of Helsinki, which emphasize the protection of human subjects' rights, safety, and well-being. peerj.com This includes obtaining informed consent from participants after fully explaining the study procedures, potential risks, and benefits.

In animal research, ethical considerations revolve around minimizing pain and suffering, ensuring humane care and treatment, and adhering to the principles of the 3Rs: Replacement (using alternative methods when possible), Reduction (minimizing the number of animals used), and Refinement (improving methods to reduce animal suffering). unimi.itwellbeingintlstudiesrepository.orgscielo.org.mx Animal ethical committees, such as Institutional Animal Care and Use Committees (IACUCs), play a crucial role in reviewing and approving research protocols involving animals. scielo.org.mxnih.gov They assess the ethical justification of the research, the adequacy of animal care and housing, the procedures for minimizing pain and distress, and the qualifications of the personnel involved. scielo.org.mxnih.gov Studies involving this compound in animal models, such as donkeys, have explicitly stated adherence to the guidelines and approval of relevant animal ethical committees. ekb.eg Balancing the scientific objectives of research with the ethical obligation to ensure animal welfare is a continuous challenge in this domain. scielo.org.mxnih.gov

Future Research Perspectives

Elucidating Underexplored Metabolic Pathways

The primary metabolic routes for mepivacaine have been identified, occurring mainly in the liver via processes such as N-demethylation, hydroxylation, and subsequent glucuronidation. drugs.com It is understood that the liver is the principal site of metabolism, with a significant portion of an administered dose (over 50%) being excreted as metabolites into the bile. drugbank.com A smaller fraction, typically 5% to 10%, is excreted unchanged in the urine. drugbank.com

Further Characterization of Enantiomer-Specific Pharmacological Profiles

This compound is administered clinically as a racemic mixture, containing equal parts of its two stereoisomers: R(-)-mepivacaine and S(+)-mepivacaine. nih.govmdpi.com Research has already demonstrated significant stereoselectivity in its pharmacokinetic profile. nih.gov For instance, the S(+)-enantiomer has a longer terminal half-life and mean residence time compared to the R(-)-enantiomer. nih.gov This difference is partly explained by variations in plasma protein binding, where the unbound, pharmacologically active fraction of R(-)-mepivacaine is substantially larger than that of its S(+) counterpart. nih.gov Concurrently, the total plasma clearance and steady-state volume of distribution are greater for the R(-)-enantiomer. nih.gov

Future research should aim to fully characterize the pharmacodynamic and toxicological profiles of the individual this compound enantiomers. Such studies would clarify whether a single-enantiomer formulation of this compound could provide a clinically meaningful advantage, potentially offering a better balance of efficacy and safety compared to the current racemic mixture.

Table 1: Comparative Pharmacokinetics of this compound Enantiomers in Healthy Volunteers

ParameterR(-)-mepivacaineS(+)-mepivacaineSignificance
Unbound Fraction35.6% (± 4.5%)25.1% (± 4.6%)P < 0.0001
Total Plasma Clearance (CL)0.79 L/min (± 0.12)0.35 L/min (± 0.06)P < 0.0001
Volume of Distribution (VSS)103 L (± 14)57 L (± 7)P < 0.0001
Terminal Half-Life (t1/2,Z)113 min (± 17)123 min (± 20)P < 0.02
Mean Residence Time (MRT)131 min (± 15)165 min (± 24)P < 0.0001

Source: Data compiled from a study on the intravenous administration of racemic this compound. nih.gov

Development of Targeted Delivery Strategies for Enhanced Efficacy and Reduced Systemic Exposure

A significant frontier in local anesthetic research is the development of novel drug delivery systems designed to prolong the duration of action at the target site while minimizing systemic absorption and potential toxicity. nih.gov For this compound, this represents a promising avenue for enhancing its therapeutic index.

Liposomal encapsulation is one such strategy that has shown potential. Research involving liposomal this compound (MVC(LUV)) demonstrated an improvement in both the intensity (1.4-1.6 times) and duration (1.3-1.7 times) of sensory blockade in a sciatic nerve block model in mice when compared to a standard this compound solution. nih.gov This suggests that encapsulating this compound in a lipid-based carrier can provide a controlled-release mechanism at the site of injection. nih.govscispace.com

Beyond liposomes, other nanotechnology-based approaches, such as polymeric nanoparticles and micelles, are being explored for local anesthetic delivery. nih.gov These systems offer the potential to protect the drug from degradation, control its release kinetics, and improve its localization within nerve tissue. Future research in this area should focus on optimizing these formulations for this compound, assessing their stability, release profiles, and in-vivo efficacy. The goal is to develop a delivery system that provides a prolonged, reliable nerve block from a single injection, thereby reducing the need for continuous catheters or repeat injections and limiting the total systemic drug exposure.

Long-Term Outcomes and Post-Market Surveillance Studies

While pre-market clinical trials are essential for establishing the initial safety and efficacy of a drug, long-term outcomes and post-market surveillance are critical for understanding its performance in a broader, more diverse patient population under real-world conditions. openaccessjournals.com This ongoing monitoring is necessary to detect rare adverse events and to evaluate the long-term effectiveness and safety of this compound across various clinical settings. openaccessjournals.comnih.gov

Retrospective studies have begun to explore these outcomes. For example, a study comparing anesthetics for total joint arthroplasty found that, after controlling for other factors, this compound use was associated with shorter hospital stays and earlier ambulation compared to bupivacaine (B1668057), with no significant difference in 30-day readmissions or emergency department returns. nih.gov

Future research should build on these findings through prospective, large-scale studies and the establishment of registries to systematically collect data on long-term outcomes. Such studies are vital for validating the findings of retrospective analyses and for providing a higher level of evidence. Active surveillance systems, which proactively collect data, are preferable to passive systems that rely on voluntary reporting and can be subject to bias and underreporting. openaccessjournals.comnih.gov This is particularly important as new formulations, such as targeted delivery systems or potential single-enantiomer products, are developed. Comprehensive post-market surveillance will be essential to confirm their long-term safety and effectiveness in routine clinical practice.

Q & A

Q. What are the pharmacokinetic properties of mepivacaine, and how do they influence experimental design in preclinical studies?

this compound exhibits rapid absorption and distribution, with high concentrations in highly perfused organs (e.g., liver, lungs, heart) and detectable fetal levels within minutes of administration . Researchers should account for its intermediate duration of action (1-2 hours) and vasoconstrictive properties when designing pharmacokinetic studies. Plasma concentration measurements require sensitive techniques like chemiluminescence (CL) assays (limit of detection: 0.1 µg/mL) to capture therapeutic ranges (1-5 µg/mL) .

Q. How does this compound’s mechanism of action differ from other amide-type local anesthetics in nerve block studies?

this compound blocks voltage-gated sodium channels, similar to lidocaine and bupivacaine, but with distinct receptor-binding kinetics. Its lower lipid solubility compared to bupivacaine reduces tissue penetration, making it suitable for short-duration nerve blocks. In vitro models (e.g., rat aortic rings) demonstrate intrinsic vasoconstriction, which minimizes systemic absorption and enhances local efficacy .

Q. What methodological considerations are critical for assessing this compound’s safety profile in animal models?

Dose-response studies should prioritize neurotoxicity assessments (e.g., neuronal apoptosis markers) and cardiovascular monitoring (e.g., blood pressure, heart rate). For epidural administration in large-animal models, injectate volume and cranial migration patterns must be standardized to avoid central nervous system toxicity .

Advanced Research Questions

Q. How can researchers optimize this compound’s concentration for nerve block duration while minimizing systemic toxicity?

Sequential dose-finding trials using the up-down method or isotonic regression are recommended. For example, adding magnesium sulfate (MgSO₄) as an adjuvant to this compound increases block success rates (70.8% vs. 46.4% for plain this compound) by prolonging neuronal depolarization without altering toxicity thresholds . Validate outcomes via quantitative sensory testing (QST) or electrophysiological monitoring.

Q. What statistical approaches are most robust for analyzing contradictory data in comparative trials of this compound versus bupivacaine?

Use superiority-designed randomized controlled trials (RCTs) with one-way ANOVA for intergroup comparisons (e.g., ambulation time post-arthroplasty). Address confounding variables (e.g., injectate baricity) through stratified randomization. Retrospective studies risk Type II errors due to unstandardized outcome measures, as seen in ambulation time discrepancies .

Q. How can chemiluminescence (CL) assays improve this compound quantification in human plasma compared to traditional HPLC methods?

The Ru(phen)₃²⁺–Ce(IV) CL system offers 10-fold lower detection limits (0.1 µg/mL) and reduced matrix interference via time-resolved emission profiles. This method is ideal for pharmacokinetic studies requiring high throughput and minimal sample preparation .

Q. What experimental models best replicate this compound’s vasoconstrictive effects in vascular studies?

Isolated rat aortic rings pre-treated with nitric oxide synthase inhibitors (e.g., L-NAME) can isolate this compound’s direct vasoconstrictive action. Measure tension changes via force transducers and validate with calcium channel blockers to confirm mechanism specificity .

Q. How do enantiomeric differences (R(-)- vs. S(+)-mepivacaine) impact experimental outcomes in pharmacokinetic studies?

Enantiomer-specific assays (e.g., chiral chromatography) are essential, as R(-)-mepivacaine exhibits faster hepatic clearance. In vitro models should use racemic mixtures unless studying stereoselective metabolism or toxicity .

What ethical and practical criteria (per FINER framework) should guide clinical research questions on this compound?

Ensure questions are F easible (adequate sample size), I nteresting (addresses vasoconstriction mechanisms), N ovel (e.g., adjuvant combinations), E thical (risk-benefit analysis for fetal exposure), and R elevant (clinical applications in outpatient surgery) .

Q. How can systematic reviews address conflicting evidence on this compound’s efficacy in epidural anesthesia?

Apply PRISMA guidelines to synthesize RCTs and cohort studies. Use meta-regression to adjust for covariates like injectate volume and patient positioning. Prioritize studies with standardized outcome measures (e.g., dermatome analgesia levels) to reduce heterogeneity .

Tables

Q. Table 1. Key Pharmacokinetic Parameters of this compound

ParameterValueMethodological Source
Plasma half-life (t₁/₂)1.9–3.2 hoursCL assay
Protein binding75–80%Equilibrium dialysis
CNS toxicity threshold5–10 µg/mLRat aortic ring model

Q. Table 2. Comparative Efficacy in Nerve Block Duration

AnestheticAdjuvantSuccess RateStudy Design
This compoundNone46.4%RCT
This compoundMgSO₄ (50 mg)70.8%Double-blind RCT
BupivacaineNone35%Superiority RCT

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepivacaine
Reactant of Route 2
Reactant of Route 2
Mepivacaine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.